

physical and chemical properties of deuterated fructose

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Compound of Interest		
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An In-depth Technical Guide to the Physical and Chemical Properties of Deuterated Fructose

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical, chemical, and metabolic properties of deuterated fructose. It is intended for professionals in research and development who utilize isotopically labeled compounds to trace metabolic pathways and elucidate biochemical mechanisms. This document details the key characteristics of deuterated fructose, outlines experimental protocols for its analysis, and illustrates its role in metabolic studies.

Introduction to Deuterated Fructose

Deuterated fructose is a stable isotope-labeled form of fructose where one or more hydrogen atoms (¹H) are replaced by deuterium (²H or D), a heavy isotope of hydrogen. This isotopic substitution results in a molecule with a higher molecular weight but nearly identical chemical reactivity to its unlabeled counterpart.[1] This property makes deuterated fructose an invaluable tracer in metabolic research.[2][3] By introducing it into a biological system, researchers can track its passage through metabolic pathways, such as fructolysis and glycolysis. The primary analytical techniques for detecting and quantifying deuterated compounds and their metabolites are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, which can distinguish molecules based on differences in mass and nuclear spin properties, respectively.[4]



Physical and Chemical Properties

The substitution of hydrogen with deuterium atoms alters the physical properties of fructose, most notably its molecular weight. These changes are crucial for its detection in analytical experiments.

Table 1: Physical Properties of Unlabeled and Deuterated Fructose Variants

Property	D-Fructose (Unlabeled)	D-[4- ² H]fructose	D-Fructose- 1,1,3,4,5,6,6-d ₇
Molecular Formula	C6H12O6	C6 ² HH11O6	C6 ² H7H5O6
Molecular Weight (g/mol)	180.16[5][6]	181.17[7]	187.20
Physical Form	Crystalline solid[8]	Powder	Powder
Melting Point (°C)	103[8]	Not specified	119-122 (decomposes)
Solubility in Water	Highly soluble (~4000 g/L at 25°C)[8]	Not specified	Not specified

Table 2: Spectroscopic and Isotopic Properties of Deuterated Fructose



Property	Description	Example Value
Detection Methods	Primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[4]	-
Mass Shift	The increase in mass-to- charge ratio (m/z) compared to the unlabeled compound, corresponding to the number of deuterium atoms.	M+7 for D-Fructose-d7
Isotopic Purity	The percentage of molecules that are labeled with the specified number of deuterium atoms.	97 atom % D for D-Fructose-d₁
NMR Chemical Shifts	Deuterium substitution can cause small shifts in the ¹ H and ¹³ C NMR spectra compared to the unlabeled compound.	D-fructose exists as multiple tautomers (β-pyranose, β-furanose, α-furanose) in D ₂ O, each with a unique set of NMR resonances.[9]

Key Applications in Metabolic Research

Deuterated fructose is a powerful tool for studying fructose metabolism in vivo. It allows for the direct, non-invasive measurement of hepatic fructose uptake and turnover.[10][11] Studies using compounds like [6,6'-2H2]fructose have demonstrated that the liver has a higher extraction rate and faster turnover of fructose compared to glucose.[12] This makes deuterated fructose essential for investigating the metabolic effects of high-fructose diets and their link to conditions such as non-alcoholic fatty liver disease (NAFLD), obesity, and insulin resistance. [13][14]

Experimental Protocols

The analysis of deuterated fructose and its metabolites requires specific experimental protocols tailored to the analytical technique being used.



Protocol for NMR Spectroscopy Analysis

¹H NMR spectroscopy is used to determine the tautomeric composition of fructose in solution and to trace the deuterium label.

- Sample Preparation: Dissolve a known quantity (e.g., 25-50 mg) of deuterated fructose in deuterium oxide (D₂O).[15]
- Equilibration: Allow the solution to equilibrate for an extended period (e.g., at least 48 hours) at a controlled temperature (e.g., 20°C) to ensure the tautomeric forms (pyranose, furanose, and keto forms) reach equilibrium.[9]
- Data Acquisition: Acquire ¹H NMR spectra using a high-field NMR spectrometer. Two-dimensional NMR experiments, such as HETCOR (Heteronuclear Correlation), can be used to confirm assignments of resonances to specific protons in the fructose molecule.[15]
- Data Analysis: Integrate the signals corresponding to the different tautomers to determine their relative concentrations.[9] The position and splitting patterns of the signals will confirm the location of the deuterium labels.

Protocol for Gas Chromatography-Mass Spectrometry (GC/MS) Analysis

GC/MS is a highly sensitive technique for quantifying fructose in biological samples.

- Internal Standard Addition: Spike the sample (e.g., plasma) with a known amount of an isotopically labeled fructose internal standard (e.g., [1, 2, 3-13C3] D-fructose).[16]
- Derivatization: Convert the fructose molecules into more volatile derivatives suitable for gas chromatography. A common method is to convert fructose to its methoxime per-acetate (MOA) derivative.[16]
- Gas Chromatography: Inject the derivatized sample into a GC system. Use a temperature program to separate the fructose derivative from other components in the sample matrix. For fructose analysis, an inlet temperature of 250°C can be used.[16]



- Mass Spectrometry: Analyze the eluting compounds using a mass spectrometer operating in a selected ion monitoring (SIM) mode. Monitor the characteristic fragment ions for the fructose derivative (e.g., m/z = 203) and its corresponding labeled internal standard (e.g., m/z = 206).[16]
- Quantification: Calculate the concentration of fructose in the original sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

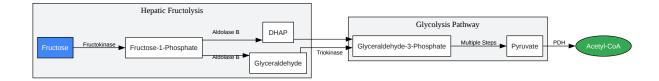
Protocol for In Vivo Deuterium Metabolic Imaging (DMI)

DMI is a non-invasive imaging technique used to measure the uptake and metabolism of deuterated substrates in real-time.

- Substrate Administration: Administer the deuterated fructose (e.g., [6,6'-2H2]fructose) to the subject, typically via a fast intravenous (IV) bolus injection or a slow IV infusion.[10][11]
- Dynamic ²H MR Spectroscopy: Immediately following administration, acquire dynamic deuterium (²H) MR spectra from the target organ (e.g., the liver) over a set period (e.g., 0-60 minutes).[12]
- Data Analysis: Analyze the resulting spectra to measure the signal intensity of the deuterated fructose peak over time. The rate of signal decay corresponds to the metabolic turnover of fructose.[12][11] Simultaneously, monitor the emergence of signals from downstream metabolites, such as deuterated water (HDO), which indicates the rate of metabolic flux.[17]

Visualized Workflows and Pathways

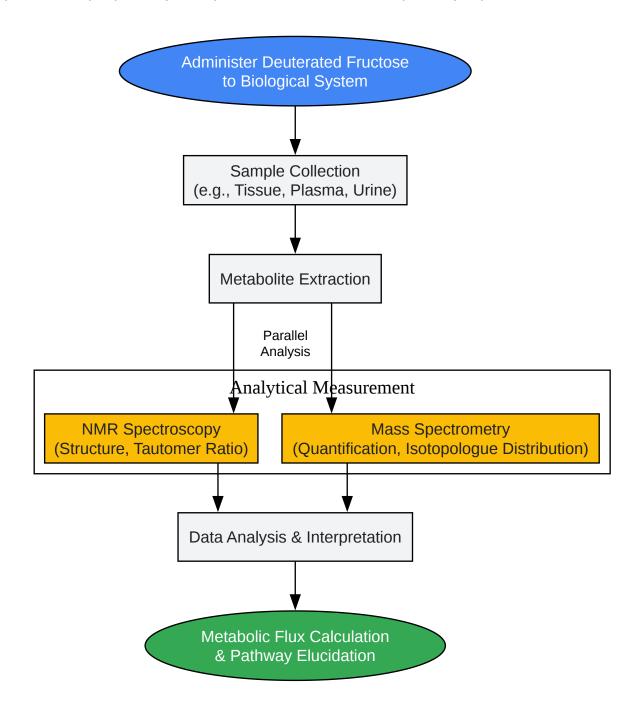
The following diagrams illustrate the metabolic fate of fructose and a typical experimental workflow for its analysis.





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Caption: Principal pathway of hepatic fructose metabolism (Fructolysis).



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